molecular formula C12H13F2NO3 B1381734 Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate CAS No. 1638761-26-8

Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate

Cat. No. B1381734
CAS RN: 1638761-26-8
M. Wt: 257.23 g/mol
InChI Key: YYXSQDYMDGAHLV-UHFFFAOYSA-N
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Description

Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1638761-26-8 . It has a molecular weight of 257.24 . It is in the physical form of oil .


Physical And Chemical Properties Analysis

Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate has a molecular weight of 257.24 . It is in the physical form of oil .

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure is particularly useful for introducing the difluoromethyl group into target molecules, which can significantly alter the chemical and biological properties of the final compounds .

Pharmaceutical Research

In drug discovery, the difluoromethyl group is of interest due to its potential to improve the metabolic stability and bioavailability of pharmaceuticals. This compound can be used to synthesize new drug candidates with enhanced pharmacokinetic profiles .

Electrochemical Applications

Recent studies have shown that electrochemical methods can be employed to achieve cleavage of the benzyl C–N bond under metal-free conditions. This has implications for green chemistry and sustainable practices in organic synthesis .

Catalysis

The compound has been used in nickel-catalysed radical tandem cyclisation/arylation, which is a method that features high reaction efficiency and good substrate tolerance. This application is crucial for the synthesis of complex molecules such as 4-benzyl-3,3-difluoro-γ-lactams .

Safety and Hazards

The safety information for Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate indicates that it has a GHS07 pictogram . The signal word is “Warning” and it has precautionary statements .

properties

IUPAC Name

benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO3/c13-12(14)8-15(6-10(12)16)11(17)18-7-9-4-2-1-3-5-9/h1-5,10,16H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXSQDYMDGAHLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate
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Reactant of Route 6
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